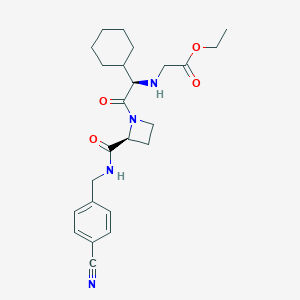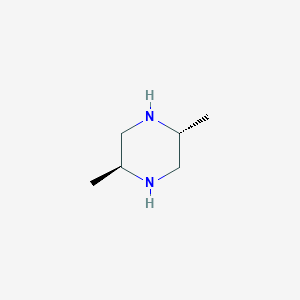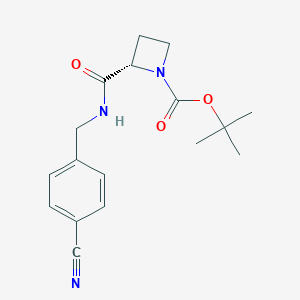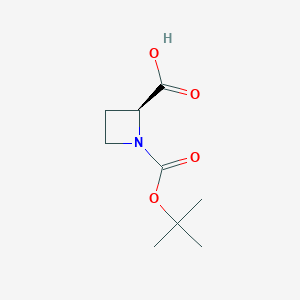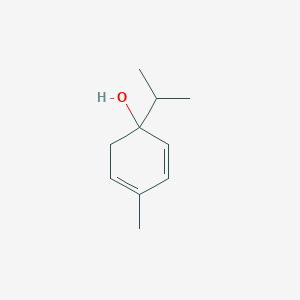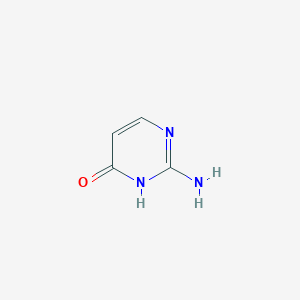
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride
Overview
Description
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride is a chemical compound with a molecular formula of C13H18ClNO3 and a molecular weight of 271.74 g/mol. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . The process is inspired by the Norrish-Yang Type II reaction, where α-hydroxy-β-lactams are generated from α-ketoamide derivatives under visible light conditions. This is followed by selective cleavage of the C (sp2)-C (sp3) bond using a Rh-complex, leading to the formation of α-acyl intermediates. These intermediates undergo sequential reactions to produce N-fused bicycles, including indolizidines .
Chemical Reactions Analysis
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a crucial building block for the synthesis of complex organic molecules and N-fused bicycles.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It plays a significant role in the development of pharmaceutical compounds, particularly in the synthesis of drugs with antibacterial and antiviral properties.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .
Comparison with Similar Compounds
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride can be compared with other similar compounds, such as:
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: This compound has a similar structure but differs in its functional groups and applications.
(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone: This compound contains a bromine atom, which imparts different chemical properties and reactivity.
(2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone: This compound has a long alkyl chain, making it suitable for applications in surfactants and emulsifiers.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in scientific research and industry.
Properties
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-10-2-3-11(12(15)8-10)13(16)9-4-6-14-7-5-9;/h2-3,8-9,14-15H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTKVIBPFXVQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517440 | |
| Record name | (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-88-9 | |
| Record name | (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
![TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE](/img/structure/B131688.png)

![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)

